5-chloro-4,6-dimethyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile 5-chloro-4,6-dimethyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549003-49-6
VCID: VC11841182
InChI: InChI=1S/C19H21ClN4O/c1-13-17(10-21)19(23-14(2)18(13)20)24-9-3-4-15(11-24)12-25-16-5-7-22-8-6-16/h5-8,15H,3-4,9,11-12H2,1-2H3
SMILES: CC1=C(C(=NC(=C1Cl)C)N2CCCC(C2)COC3=CC=NC=C3)C#N
Molecular Formula: C19H21ClN4O
Molecular Weight: 356.8 g/mol

5-chloro-4,6-dimethyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile

CAS No.: 2549003-49-6

Cat. No.: VC11841182

Molecular Formula: C19H21ClN4O

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-4,6-dimethyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile - 2549003-49-6

Specification

CAS No. 2549003-49-6
Molecular Formula C19H21ClN4O
Molecular Weight 356.8 g/mol
IUPAC Name 5-chloro-4,6-dimethyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C19H21ClN4O/c1-13-17(10-21)19(23-14(2)18(13)20)24-9-3-4-15(11-24)12-25-16-5-7-22-8-6-16/h5-8,15H,3-4,9,11-12H2,1-2H3
Standard InChI Key SVUBFPAZOYOKSU-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=C1Cl)C)N2CCCC(C2)COC3=CC=NC=C3)C#N
Canonical SMILES CC1=C(C(=NC(=C1Cl)C)N2CCCC(C2)COC3=CC=NC=C3)C#N

Introduction

5-Chloro-4,6-dimethyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile is a synthetic organic compound belonging to the pyridine derivative family. Its structure integrates functional groups such as a chlorinated pyridine ring, dimethyl substitutions, a piperidine moiety, and a nitrile (-CN) group. These features suggest potential applications in medicinal chemistry, particularly in drug design and development.

Synthesis

The synthesis of this compound likely involves multi-step reactions starting from pyridine derivatives. A plausible pathway includes:

  • Chlorination of a pyridine precursor to introduce the chloro group.

  • Dimethylation via alkylation reactions.

  • Introduction of the piperidinyl-pyridinoxy moiety through nucleophilic substitution or coupling reactions.

  • Formation of the nitrile group (-CN) through cyanation techniques.

These steps require controlled conditions to ensure regioselectivity and minimize side reactions.

Applications in Medicinal Chemistry

Compounds with similar structures have demonstrated diverse biological activities due to their ability to interact with enzymes, receptors, or DNA. The features of this compound suggest potential uses in:

  • Anticancer Agents: The nitrile group and aromatic rings may enable interactions with active sites of kinases or other cancer-related proteins.

  • CNS Drugs: The piperidine moiety is a common scaffold in neuroactive compounds.

  • Antimicrobial Agents: Chlorinated pyridines often exhibit antibacterial or antifungal properties.

Analytical Characterization

To confirm its identity and purity, the compound can be characterized using:

  • NMR Spectroscopy (¹H and ¹³C): To determine chemical shifts corresponding to aromatic protons and nitrile carbons.

  • Mass Spectrometry (MS): To verify molecular weight (305.81 g/mol).

  • Infrared Spectroscopy (IR): To detect characteristic nitrile stretching (~2200 cm⁻¹).

  • Elemental Analysis: To confirm the empirical formula.

Potential Research Directions

Future studies on this compound could focus on:

  • Biological activity screening against cancer cell lines or microbial strains.

  • Derivatization to explore analogs with enhanced potency or selectivity.

  • Docking studies to predict interactions with specific protein targets.

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